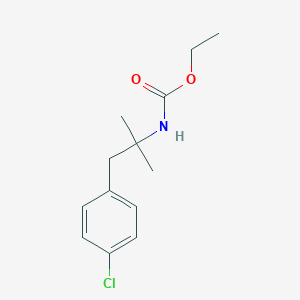

![molecular formula C8H16N2 B088015 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 1314981-01-5](/img/structure/B88015.png)

2-Amino-8-methyl-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

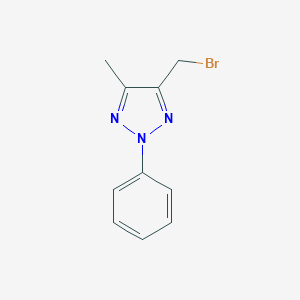

2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a compound with the molecular formula C8H16N2 . It is also known by other names such as 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine . This compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved through various methods. One approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether . Another method involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The InChI string for 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3 .Chemical Reactions Analysis

The construction of 8-azabicyclo[3.2.1]octanes has been achieved via sequential oxidative Mannich reactions . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is 140.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 140.131348519 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide range of biological activities . Research has been directed towards the stereoselective preparation of this structure, which is crucial for the controlled formation of the bicyclic scaffold. This compound serves as a key intermediate in the synthesis of these alkaloids, which have applications ranging from analgesics to anticholinergics.

Drug Discovery

2-Azabicyclo[3.2.1]octanes: are nitrogen-containing heterocycles that have shown significant potential in drug discovery . Their unique structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring, makes them valuable scaffolds for the synthesis of bioactive molecules. They have been used as key synthetic intermediates in several total syntheses of complex natural products.

Biomass Valorization

The compound’s structure is being explored in the valorization of biomass-derived compounds through photochemical transformations . This application is particularly relevant in the context of green chemistry and sustainability, where biomass is an abundant and renewable resource.

Palladium-Catalyzed Reactions

Researchers are investigating the use of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane in palladium-catalyzed reactions of aziridines . These reactions are important in organic synthesis for constructing complex molecules with high precision.

Enantioselective Synthesis

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a significant area of study . Achieving stereocontrol in the formation of this bicyclic architecture is crucial for the production of chiral molecules, which are important in the pharmaceutical industry.

Photocatalysis

The compound is also part of research in photocatalysis, where it may play a role in the development of new synthetic methodologies . Photocatalysis is a promising field for the creation of sustainable chemical processes using light energy.

Flow Chemistry

Flow chemistry is another area where 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane could be utilized . The compound’s structure could be beneficial in continuous-flow processes, which are known for their efficiency and scalability in chemical synthesis.

Neuropharmacology

Lastly, the compound’s framework is being studied for its affinity for neuronal nicotinic acetylcholine receptors . This is particularly interesting for the development of treatments for neurodegenerative diseases and cognitive disorders.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a core structure found in the family of tropane alkaloids . These alkaloids are known to exhibit a wide array of interesting biological activities . The primary targets of these compounds are often neuronal receptors, such as the α4β2 neuronal nicotinic acetylcholine receptor .

Mode of Action

The exact mode of action of 2-Amino-8-methyl-8-azabicyclo[32Tropane alkaloids typically exert their effects by binding to their target receptors and modulating their activity .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane would depend on the specific targets and biological activities of the compound. For instance, if the compound targets neuronal receptors, it could potentially influence neurotransmission and related biochemical pathways .

Pharmacokinetics

The pharmacokinetics of 2-Amino-8-methyl-8-azabicyclo[32The compound’s bioavailability would be influenced by these properties .

Result of Action

The molecular and cellular effects of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane’s action would depend on its specific biological activities. For example, if the compound exhibits nematicidal activities, it could potentially cause mortality in nematodes .

Propiedades

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWWFIRHFFEWAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC(C1CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-8-methyl-8-azabicyclo[3.2.1]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

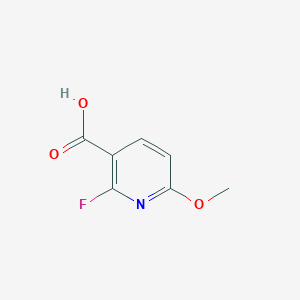

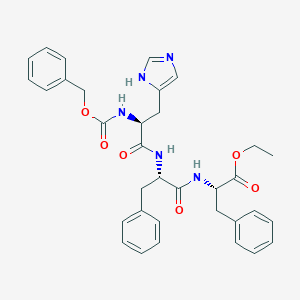

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)

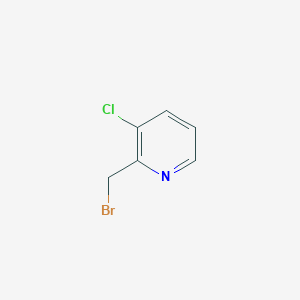

![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)

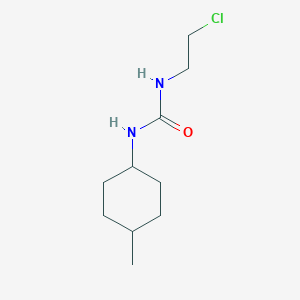

![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)